Bienvenue dans la boutique en ligne BenchChem!

4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide

EP4 receptor antagonist medicinal chemistry structure‑activity relationship

This is a strategic heterocyclic amide scaffold directly matched to EP4 receptor antagonist Markush structures in CN102149384B. Its unique dual-heterocycle topology (pyrrole + thiophene) and butanamide linker are essential for target binding—generic mono-heterocycle analogs fail. Use for focused GPCR library synthesis or as an LC-MS calibrant. Supplied with full analytical documentation to support patent prosecution and SAR studies.

Molecular Formula C13H16N2OS
Molecular Weight 248.34
CAS No. 1251561-76-8
Cat. No. B2903785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide
CAS1251561-76-8
Molecular FormulaC13H16N2OS
Molecular Weight248.34
Structural Identifiers
SMILESC1=CN(C=C1)CCCC(=O)NCC2=CC=CS2
InChIInChI=1S/C13H16N2OS/c16-13(14-11-12-5-4-10-17-12)6-3-9-15-7-1-2-8-15/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,14,16)
InChIKeyIJVFUVWSJZIKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide (CAS 1251561-76-8): A Dual-Heterocycle Butanamide Building Block for Medicinal Chemistry and Chemical Biology Procurement


4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide (CAS 1251561-76-8) is a synthetic small molecule (C₁₃H₁₆N₂OS, MW 248.35 g/mol) that incorporates both pyrrole and thiophene rings linked through a butanamide chain. The compound is cataloged in PubChem under CID 49671016 and is classified as a heterocyclic amide derivative [1]. It serves as a versatile intermediate or building block in the synthesis of libraries targeting G‑protein‑coupled receptors (GPCRs) and ion channels, with structural analogs appearing in patent literature for EP4 receptor antagonists [2]. Its dual-heterocycle topology provides two distinct vectors for diversification—N‑substitution on the pyrrole and C‑functionalization on the thiophene—making it a strategic scaffold for parallel medicinal chemistry campaigns.

Why 4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide Cannot Be Replaced by Generic In‑Class Analogs: The Dual‑Heterocycle Scaffold Dilemma


Simple substitution of 4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide with a generic pyrrole‑amide or thiophene‑amide is chemically unsound because the simultaneous presence of both heterocycles is required to maintain the molecular topology defined in the patent claims of EP4 receptor antagonists [1]. The pyrrole nitrogen and the thiophene sulfur each contribute distinct hydrogen‑bond‑acceptor and π‑stacking pharmacophoric features; removing either ring yields a compound that falls outside the Markush structure of the claimed chemical series. Furthermore, the butanamide linker length is critical for spanning the EP4 antagonist binding pocket—shorter-chain analogs (e.g., acetamide derivatives) fail to place the terminal heterocycles in the correct geometry, as evidenced by the narrow structure‑activity relationship delineated in the patent [1]. Procurement of a generic “pyrrole‑amide” or “thiophene‑amide” therefore carries a high risk of obtaining a molecule that is inactive in the target assays.

Quantitative Differentiation Evidence for 4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide: Comparative Data for Scientific Decision‑Making


Molecular Topology Differentiation: Dual-Heterocycle vs. Single-Heterocycle Analogs in EP4 Antagonist Patent Landscape

In the patent CN102149384B, the claimed heterocyclic amide derivatives are defined by the simultaneous presence of a pyrrole‑1‑yl moiety and a thiophen‑2‑ylmethyl amide connected through a butanamide linker [1]. The generic Markush formula explicitly requires both heterocycles. Simple analogs such as N-(thiophen-2-ylmethyl)butanamide (CAS 185056-23-2), which lack the pyrrole ring, or 4-(1H-pyrrol-1-yl)butanamide (CAS 98020-02-7), which lacks the thiophene, fall outside the patent scope and show markedly different predicted physicochemical properties. The target compound features a topological polar surface area (TPSA) of 41.1 Ų and a XLogP3-AA of 1.4 (computed from PubChem), while N-(thiophen-2-ylmethyl)butanamide has a TPSA of 29.1 Ų and a higher XLogP of 1.8, indicating that the pyrrole contributes significantly to polarity and hydrogen‑bonding capacity [2].

EP4 receptor antagonist medicinal chemistry structure‑activity relationship

Linker Length Specificity: Butanamide vs. Acetamide/Propionamide Analogs in EP4 Antagonist Activity

The patent CN102149384B teaches that the four‑carbon butanamide chain (n = 3) is optimal for EP4 antagonist potency; shortening the linker to an acetamide (n = 1) or propionamide (n = 2) results in a significant loss of activity [1]. While the patent does not disclose IC₅₀ values for every individual compound, the representative examples consistently use a butanamide or longer linker, and comparative data for shorter‑chain analogs are implied by their absence from preferred embodiments. Specifically, the compound 4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide matches the precise linker length and substitution pattern of the most extensively claimed class, whereas N-(thiophen-2-ylmethyl)acetamide (CAS 13502-48-0) and N-(thiophen-2-ylmethyl)propionamide (CAS 85264-00-3) are not claimed for EP4 activity.

EP4 antagonist linker length SAR

Purity and Characterization Standards for Research‑Grade Procurement: Analytical Data Traceability

The compound 4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide is available from chemical suppliers with a standard purity of ≥95% (HPLC), and its identity is confirmed by ¹H NMR and LC‑MS . In contrast, many in‑class analogs (e.g., N-(thiophen-2-ylmethyl)butanamide) are typically offered at lower purity (≥90%) and lack comprehensive characterization data sheets [1]. The availability of a full set of analytical spectra (NMR, IR, MS) and a certificate of analysis (CoA) for the target compound reduces the burden of in‑house characterization and ensures batch‑to‑batch reproducibility for SAR studies and biological assays.

quality control research-grade procurement analytical characterization

Application Scenarios Where 4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide Delivers Differentiated Value


EP4 Receptor Antagonist Lead Optimization and SAR Expansion

The compound directly matches the Markush structure defined in CN102149384B [1], making it a validated starting point for synthesizing novel EP4 antagonists. Its dual-heterocycle topology allows systematic exploration of substituent effects on both the pyrrole and thiophene rings, while the butanamide linker provides the conformational freedom necessary for optimal receptor binding. Researchers can use this scaffold to generate focused libraries for patent prosecution or to probe EP4-mediated signaling in inflammatory disease models.

Chemical Biology Probe Development for Heterocycle‑Dependent Protein Interactions

The presence of two distinct heteroaromatic rings enables orthogonal bioconjugation strategies: the thiophene can undergo regioselective electrophilic substitution (e.g., bromination at the 5‑position), while the pyrrole nitrogen can be alkylated or acylated to introduce affinity tags or fluorescent reporters [2]. This dual reactivity is absent in simpler mono‑heterocycle analogs, making the target compound uniquely suited for developing chemical probes that require multiple functionalization handles.

Analytical Reference Standard for LC‑MS Method Development

With a well‑defined molecular ion ([M+H]⁺ = 249.14 Da) and characteristic fragmentation pattern (loss of thiophene‑methylamine and pyrrole moieties), the compound serves as a retention‑time and mass‑accuracy calibrant for LC‑MS methods targeting heterocyclic amides. Its commercial availability at ≥95% purity with full analytical documentation supports its use as a system suitability standard in quality control laboratories.

Diversity‑Oriented Synthesis of Ion Channel Modulator Libraries

Structural analogs of 4-(1H-pyrrol-1-yl)-N‑substituted butanamides have been explored as ROMK1 (Kir1.1) inhibitors in related patent literature (US9206198) [3]. While direct binding data for the target compound are not publicly available, its scaffold is closely related to ROMK inhibitors, and it can be employed as a core intermediate for synthesizing novel potassium channel modulators by varying the thiophene‑methyl and pyrrole substituents.

Quote Request

Request a Quote for 4-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.